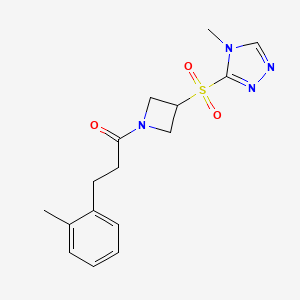

1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that build upon simpler molecules. In the case of 3-acylamino-4-hydroxymethyl-2-oxo-1-sulfoazetidines, the process begins with enantiomers of 4-hydroxymethyl-2-azetidinone, which are derived from L-malic acid. These starting materials are crucial for the subsequent sulfonation at the N-1 position. A novel amidine-N-sulfonic acid is prepared and utilized for this purpose, indicating a specialized approach to introducing the sulfonyl group into the azetidine ring. The synthesis route is not only focused on constructing the core structure but also on enabling further functionalization, as evidenced by the preparation of 4-acetoxymethyl derivatives with potential antibacterial properties .

Molecular Structure Analysis

The molecular structure of compounds like 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one is characterized by the presence of a sulfonyl group attached to an azetidine ring. This structural motif is significant as it can undergo various migrations, which is a key aspect of the compound's reactivity and potential applications. For instance, the sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups is a notable reaction pathway that can lead to the formation of C-sulfonylated 1,4-diazepines. Such transformations are indicative of the dynamic nature of the sulfonyl group within these molecular frameworks .

Chemical Reactions Analysis

The chemical reactivity of sulfonyl-containing compounds is diverse. The ability of the sulfonyl group to migrate between nitrogen and carbon atoms is a testament to this versatility. In the context of synthesizing 1,4-diazepines, the sulfonyl group migration occurs through a thermal aza-[5 + 2] cycloaddition reaction, which is an example of how these groups can be strategically manipulated to construct more complex heterocyclic systems. This type of reaction is typically performed under mild conditions, which is advantageous for maintaining the integrity of sensitive functional groups within the molecule .

Physical and Chemical Properties Analysis

While the provided data does not include specific details on the physical and chemical properties of 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one, it can be inferred that the presence of both sulfonyl and triazolyl groups would influence these properties. The sulfonyl group is known to be polar and can impact the solubility and reactivity of the compound. The triazolyl group, being a heterocycle containing nitrogen, could contribute to the compound's potential as a pharmacophore. The physical properties such as melting point, boiling point, and solubility would be determined by the overall molecular structure and the presence of these functional groups .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

1-Sulfonyl-1,2,3-triazoles, such as those related to the chemical structure , are valuable intermediates in organic synthesis. They are utilized in the regiocontrolled synthesis of polysubstituted pyrroles, a process that involves reactions with terminal alkynes and sulfonyl azides in the presence of a nickel(0) catalyst. This method enables the production of a wide range of polysubstituted pyrroles through double bond transposition and Alder-ene reactions (Miura, Hiraga, Biyajima, Nakamuro, & Murakami, 2013).

Heterocyclic Compound Synthesis

The sulfonyl-1,2,3-triazole moiety acts as a stable precursor to reactive intermediates used for introducing a nitrogen atom into various heterocycles. These are crucial in both synthetic and medicinal chemistry, where the intermediates facilitate the synthesis of complex structures through cycloaddition and other reactions. Such transformations are pivotal for creating a variety of heterocyclic compounds, which are essential components of many pharmaceuticals and materials (Zibinsky & Fokin, 2013).

Light-Induced Isomerization

Compounds containing the sulfonyl group, similar to the target molecule, exhibit interesting photophysical properties, such as trans-cis isomerization under light irradiation. This property is significant for materials science, especially in the development of molecular switches and data storage materials. The ability to reversibly switch between isomers upon exposure to light of specific wavelengths has practical applications in creating responsive materials (Kucharski, Janik, Motschmann, & Raduege, 1999).

Energetic Material Synthesis

The sulfonyl group's chemistry is instrumental in synthesizing energetic materials. For instance, the reaction sequence involving tetrahydropyranyl protected 1,3-dihalo-2-propanol with p-toluene sulfonamide leads to the synthesis of high-purity energetic compounds. This showcases the role of sulfonyl-containing compounds in generating materials with potential applications in propellants and explosives (Singh, Sikder, & Sikder, 2005).

Antibacterial Activity Enhancement

Chemical modification of sulfazecin, a molecule structurally related to the one of interest, demonstrates the potential for improving antibacterial activity through structural alteration. This approach has led to the development of compounds with enhanced efficacy against Gram-negative bacteria, including resistant strains. Such research underscores the importance of structural modification in drug development and the role of sulfonyl-triazole derivatives in discovering new antibacterial agents (Sendai, Hashiguchi, Tomimoto, Kishimoto, Matsuo, Kondo, & Ochiai, 1985).

Eigenschaften

IUPAC Name |

3-(2-methylphenyl)-1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-12-5-3-4-6-13(12)7-8-15(21)20-9-14(10-20)24(22,23)16-18-17-11-19(16)2/h3-6,11,14H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUDGUTTXIGFSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Ethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514422.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2514424.png)

![(2-Methoxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2514430.png)

![[1-(3-BRomophenyl)piperidin-4-yl]methanol](/img/structure/B2514432.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2514435.png)

![tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate](/img/structure/B2514440.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2514442.png)

![(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid](/img/structure/B2514443.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2514444.png)